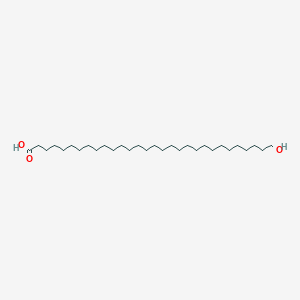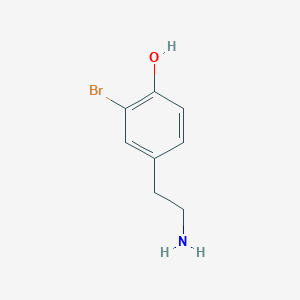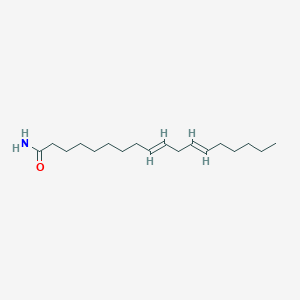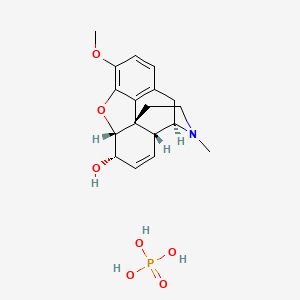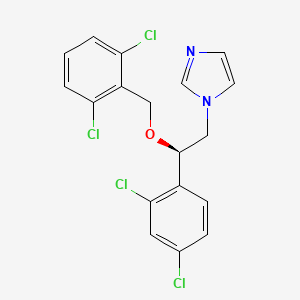
Isoconazole, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Isoconazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of various fungal infections, including those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity and is known for its efficacy against dermatophytes, yeasts, and molds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoconazole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which is a common structural motif in antifungal agents.
Chiral Resolution: The racemic mixture of isoconazole is subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Final Steps:
Industrial Production Methods: Industrial production of ®-isoconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: ®-Isoconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which may have varying degrees of antifungal activity.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its antifungal properties.
Substitution: Substitution reactions can introduce different functional groups to the imidazole ring, enhancing its efficacy and spectrum of activity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of ®-isoconazole, which may exhibit different levels of antifungal activity.
Scientific Research Applications
®-Isoconazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of imidazole-based antifungal agents and their synthesis.
Biology: Research on ®-isoconazole focuses on its mechanism of action and its effects on fungal cell membranes.
Medicine: The compound is studied for its potential use in treating fungal infections, particularly those resistant to other antifungal agents.
Industry: ®-Isoconazole is used in the development of antifungal formulations for pharmaceutical and agricultural applications.
Mechanism of Action
The mechanism of action of ®-isoconazole involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes. By disrupting ergosterol production, ®-isoconazole compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The compound targets the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.
Comparison with Similar Compounds
Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.
Ketoconazole: A widely used antifungal agent with a broader spectrum of activity.
Miconazole: Known for its efficacy against a wide range of fungal infections.
Uniqueness of ®-Isoconazole: ®-Isoconazole is unique due to its specific chiral configuration, which enhances its antifungal activity and reduces potential side effects. Its broad-spectrum activity and efficacy against resistant strains make it a valuable addition to the arsenal of antifungal agents.
Properties
CAS No. |
322764-97-6 |
|---|---|
Molecular Formula |
C18H14Cl4N2O |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1 |
InChI Key |
MPIPASJGOJYODL-SFHVURJKSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
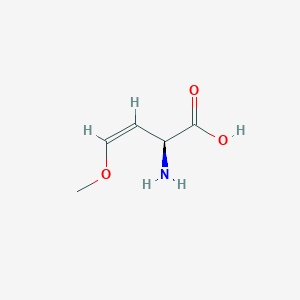
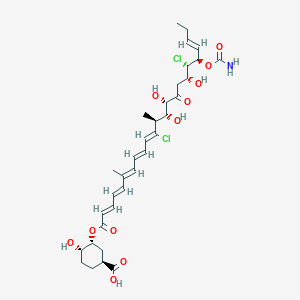
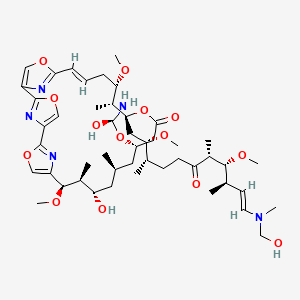
![[4-[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]-[1,2,4]triazolo[4,3-a]quinoxalin-8-yl]-phenylmethanone](/img/structure/B1235686.png)
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)
